molecular formula C9H12ClNO3S2 B12849414 3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride

3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride

Cat. No.: B12849414
M. Wt: 281.8 g/mol
InChI Key: XCRRETWBMIGUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S3. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, propylamine, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H12ClNO3S2

Molecular Weight

281.8 g/mol

IUPAC Name

3-methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H12ClNO3S2/c1-3-4-11-8(12)7-5-15-9(6(7)2)16(10,13)14/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

XCRRETWBMIGUHG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CSC(=C1C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.